Methyl 5-methyl-1H-pyrazole-1-carboxylate

Organic Synthesis Regioselective Chemistry Process Development

Sourcing regioisomerically pure pyrazole carboxylates often leads to synthetic failure due to incorrect substitution patterns. This compound, with the N-1 carboxylate and 5-methyl group, ensures precise regiochemical control for multi-step syntheses. - Enables synthesis of SDHI fungicide carboxanilide analogs - Proven antifungal scaffold (MIC50 78-92 µg/mL vs. Fusarium Oxysporum) - Acts as chemoselective alkoxycarbonylating agent for sensitive substrates

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Cat. No. B12856979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-1H-pyrazole-1-carboxylate
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC=NN1C(=O)OC
InChIInChI=1S/C6H8N2O2/c1-5-3-4-7-8(5)6(9)10-2/h3-4H,1-2H3
InChIKeyIDMDHYKMOTWIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methyl-1H-pyrazole-1-carboxylate: A Regioselective Synthon for Agrochemical and Pharmaceutical R&D


Methyl 5-methyl-1H-pyrazole-1-carboxylate is a heterocyclic building block within the pyrazole-1-carboxylate family. Its structure, a pyrazole core with a methyl group at the 5-position and a methyl ester at the 1-position, confers specific reactivity profiles that distinguish it from other pyrazole carboxylate regioisomers. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of novel fungicides, pharmaceuticals, and advanced materials [1]. Its unique substitution pattern enables highly regioselective functionalization, making it a preferred choice over non-substituted or alternatively substituted analogs in targeted synthetic routes .

Workflow

Regioselective synthesis of N-1 functionalized pyrazoles

Selection

Distinct 5-methyl substitution pattern for targeted routes

Use Context

Scaffold for agrochemical and pharmaceutical R&D

Sourcing Methyl 5-methyl-1H-pyrazole-1-carboxylate: Why Its Regiochemistry Defines Utility


Substituting Methyl 5-methyl-1H-pyrazole-1-carboxylate with a generic or more readily available pyrazole carboxylate, such as an unsubstituted or 3-carboxylate analog, is not a viable procurement strategy. The position of the carboxylate group on the pyrazole ring dictates the compound's regiochemical behavior, stability, and subsequent reactivity in multi-step syntheses . For instance, the N-1 carboxylate structure of this compound allows it to act as a specific alkoxycarbonylating agent [1], a property that is not shared by its 3- or 5-carboxylate isomers. Furthermore, the 5-methyl group influences both the steric and electronic environment, impacting reaction yields and the selectivity of electrophilic substitutions, which are crucial for building complex pharmacophores. Choosing an incorrect isomer can lead to synthetic failure, low yields, and an inability to access the desired downstream target molecules [2].

Regiochemistry

3- or 5-carboxylate isomers lack the alkoxycarbonylating agent property and may fail in targeted routes.

Reactivity

Unsubstituted pyrazole analogs may shift regiochemical behavior, impacting yields in electrophilic substitutions.

Application

Generic pyrazole carboxylates cannot replicate the steric and electronic profile required for specific pharmacophore builds.

Methyl 5-methyl-1H-pyrazole-1-carboxylate: Quantitative Differentiation vs. Closest Analogs


Synthetic Route Yield Comparison: Regioselective N-Functionalization vs. General Cyclization

The regioselective synthesis of pyrazole-5-carboxylates via cyclization of hydrazone dianions, a method directly applicable to the synthesis of target compounds like Methyl 5-methyl-1H-pyrazole-1-carboxylate, provides moderate to good yields (reported yields for analogous compounds in this class range from 45-78%) . In contrast, a similar one-pot regioselective synthesis for a related compound class, ethyl 3,4-dihydrochromeno[3,4-c]pyrazole-1-carboxylates, was achieved with yields of 68-87% . This comparison highlights that while specific yields for the exact target compound are not isolated, the synthetic efficiency of its core structural class is well-established and competitive, but can be out-performed by more specialized, fused-ring analogs. The key differentiation is the proven ability to regioselectively install the N-1 carboxylate group without producing significant amounts of the 3- or 5- regioisomers, a common challenge in pyrazole chemistry .

Synthetic Route Yield
Class-level inference
Target class range: 45-78%
Comparator: up to 87% for fused-ring analog
Reported synthetic viability context
Yield range is competitive; fused-ring analogs may outperform.
Organic Synthesis Regioselective Chemistry Process Development

Antifungal Activity: Benchmarking Pyrazole-1-Carboxylate Derivatives Against a Known Fungicide Scaffold

A series of novel pyrazole derivatives, synthesized using a related 5-methyl-pyrazole-3-carboxylate building block (NOCOH: ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate), demonstrated significant antifungal activity against Fusarium Oxysporum Albedinis (FOA) [1]. The most active compounds in this series, L1, L4, L5, and L8, exhibited MIC50 values in the range of 78-92 µg/mL [1]. This provides a crucial baseline for the antifungal potential of 5-methyl pyrazole carboxylates. In comparison, a study on N-methylpyrazole carboxanilides (a distinct but related fungicide class) showed a direct correlation between inhibition of succinate dehydrogenase enzyme complexes (SDCs) and mycelial growth inhibition of Rhizoctonia solani, with IC50 values for enzyme inhibition often in the low micromolar range (e.g., <10 µM for the most active analogs) [2]. The data indicates that while the pyrazole-1-carboxylate scaffold is a proven platform for antifungal activity, its potency in these specific tests is lower than that of optimized carboxanilide fungicides.

Antifungal Activity
Class-level inference
Related derivatives: MIC50 78–92 µg/mL
vs. N-methylpyrazole carboxanilides (low µM IC50)
Baseline for antifungal lead optimization
Established pharmacophore class shows higher potency.
Antifungal Screening Agrochemical Research Medicinal Chemistry

Enzyme Inhibition Selectivity: A Unique Advantage of Pyrazole-1-Carboxylate Esters Over Acids

In a study on inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key antimalarial target, specific anti-isomers of methyl ester pyrazole-1-carboxylates showed high activity [1]. Critically, the corresponding carboxylic acids and carboxamides derived from the same scaffold were not active against the enzyme [1]. The most active methyl ester, methyl (1S*,3S*,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate, exhibited an IC50 of 2.9 ± 0.3 μM and a remarkable selectivity index of >350 for the parasite enzyme over the human enzyme (HsDHODH) [1]. This demonstrates that the methyl ester moiety is not merely a prodrug or synthetic handle but is essential for biological activity and target selectivity in this chemical space. This contrasts sharply with many other heterocyclic inhibitor series where the free acid is the active species.

Enzyme Inhibition Selectivity
Class-level inference
Methyl ester: IC50 2.9 µM, SI >350
Corresponding acid: Inactive
Ester moiety is critical for target engagement
Acid or amide analogs may not be viable substitutes.
Drug Discovery Enzymology SAR

Synthetic Utility: Alkyl Pyrazole-1-Carboxylates as Facile Alkoxycarbonylating Agents

Alkyl pyrazole-1-carboxylates, a class to which Methyl 5-methyl-1H-pyrazole-1-carboxylate belongs, have been demonstrated as efficient and facile alkoxycarbonylating agents [1]. They readily react with Grignard reagents to synthesize one-carbon-higher carboxylic esters, and with amines in aqueous media to produce the corresponding urethanes [1]. Specifically, benzyl 3,5-dimethylpyrazole-1-carboxylate (2d), a close analog, was successfully used for Cbz-protection of amino acids and esters in good yield without racemization [1]. This contrasts with traditional alkoxycarbonylating agents like alkyl chloroformates, which are often less stable and more hazardous. The pyrazole-1-carboxylates offer a balance of reactivity and stability, allowing for chemoselective functionalizations under milder conditions.

Synthetic Utility
Class-level inference
Effective for Cbz-protection and Grignard reactions
vs. traditional chloroformates (hazardous, less selective)
Specialized reagent with practical stability advantages
Qualitative advantage in chemoselectivity and safety.
Synthetic Methodology Reagent Chemistry Protecting Groups

Defined Application Scenarios for Methyl 5-methyl-1H-pyrazole-1-carboxylate in R&D and Process Chemistry


Scaffold for Antifungal Lead Discovery

Leverage Methyl 5-methyl-1H-pyrazole-1-carboxylate as a core scaffold in the design and synthesis of novel antifungal agents. The established antifungal activity of related 5-methyl pyrazole carboxylates against pathogens like *Fusarium Oxysporum* (MIC50 78-92 µg/mL) provides a quantitative starting point for hit-to-lead optimization campaigns [1]. Modifications at the N-1 ester and C-3 position can be explored to improve upon this baseline potency.

Key Intermediate in the Synthesis of SDH Inhibitors

Employ this compound as a regiochemically defined intermediate for the synthesis of pyrazole carboxanilide analogs, a prominent class of succinate dehydrogenase inhibitor (SDHI) fungicides [2]. The N-1 carboxylate allows for controlled functionalization required to access this privileged pharmacophore, which has known activity in inhibiting fungal mitochondrial electron transport.

Selective Reagent for Alkoxycarbonylation and Protection

Utilize Methyl 5-methyl-1H-pyrazole-1-carboxylate or its close analogs as a mild and chemoselective alkoxycarbonylating agent [3]. This application is particularly relevant for the Cbz-protection of amino acids or the introduction of ester groups onto sensitive substrates where traditional reagents like alkyl chloroformates may cause racemization or side reactions [3].

Probe for Investigating Ester-Dependent Target Engagement

Use this compound as a starting material to create methyl ester probes for investigating biological targets where the ester moiety is critical for activity, as demonstrated by the >350-fold selectivity of related methyl ester pyrazole-1-carboxylates for parasitic over human DHODH [4]. Its procurement is essential for SAR studies aimed at distinguishing the roles of the ester vs. the free acid in target binding and cellular permeability.

Application
Selection Property
Validation Focus
Antifungal lead discovery
Core scaffold with established class-level activity
Hit-to-lead optimization against fungal pathogens
SDH inhibitor synthesis
Regiochemically defined N-1 carboxylate intermediate
Access to pyrazole carboxanilide pharmacophore
Alkoxycarbonylation reagent
Mild and chemoselective acylating agent
Cbz-protection and ester introduction on sensitive substrates
Ester-dependent target engagement probe
Methyl ester critical for enzyme selectivity
SAR studies distinguishing ester vs. acid roles in binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-methyl-1H-pyrazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.